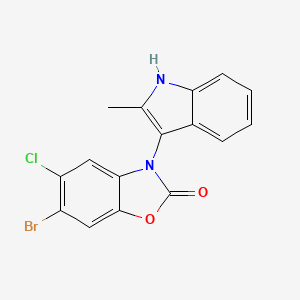
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one is a synthetic organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one typically involves multi-step organic reactions. One common method includes:
Starting Materials: The synthesis begins with commercially available starting materials such as 5-chloro-2-aminophenol and 2-methyl-1H-indole.
Formation of Benzoxazole Ring: The first step involves the formation of the benzoxazole ring by reacting 5-chloro-2-aminophenol with a suitable reagent like bromine to introduce the bromo group.
Coupling Reaction: The next step involves coupling the benzoxazole intermediate with 2-methyl-1H-indole under specific conditions, such as using a palladium catalyst in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis, and purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups.
Substitution: The bromo and chloro groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups like amines or thiols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one can be used as a building block for the synthesis of more complex molecules. It can also serve as a ligand in coordination chemistry.
Biology and Medicine
In biology and medicine, this compound may have potential applications as a pharmaceutical intermediate. It could be explored for its biological activity, such as anticancer, antimicrobial, or anti-inflammatory properties.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or dyes, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one would depend on its specific application. For example, if it exhibits biological activity, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparación Con Compuestos Similares
Similar Compounds
5-Chloro-2-aminophenol: A precursor in the synthesis of the target compound.
2-Methyl-1H-indole: Another precursor used in the synthesis.
Benzoxazole Derivatives: Other benzoxazole derivatives with similar structural features.
Uniqueness
The uniqueness of 6-Bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2(3H)-one lies in its specific substitution pattern, which may confer unique chemical and biological properties compared to other benzoxazole derivatives.
Propiedades
Número CAS |
82783-92-4 |
|---|---|
Fórmula molecular |
C16H10BrClN2O2 |
Peso molecular |
377.62 g/mol |
Nombre IUPAC |
6-bromo-5-chloro-3-(2-methyl-1H-indol-3-yl)-1,3-benzoxazol-2-one |
InChI |
InChI=1S/C16H10BrClN2O2/c1-8-15(9-4-2-3-5-12(9)19-8)20-13-7-11(18)10(17)6-14(13)22-16(20)21/h2-7,19H,1H3 |
Clave InChI |
HLWZYASFYSWRMC-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1)N3C4=CC(=C(C=C4OC3=O)Br)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Nitro-3-[(5-nitrothiophen-2-yl)sulfanyl]thiophene](/img/structure/B14430127.png)
![Pyrazino[2,3-f]quinoxaline-5,6-diamine](/img/structure/B14430129.png)
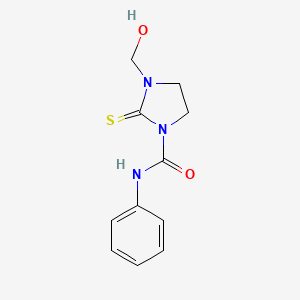
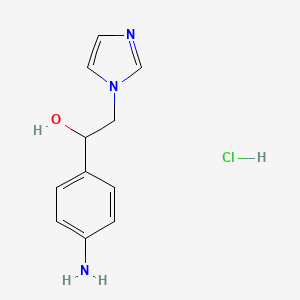
![2-Phenoxy-4,6-bis[(prop-2-en-1-yl)oxy]-1,3,5-triazine](/img/structure/B14430137.png)
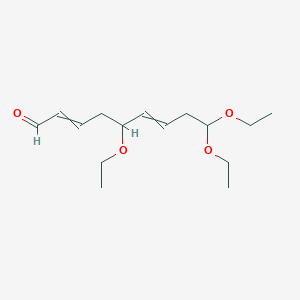
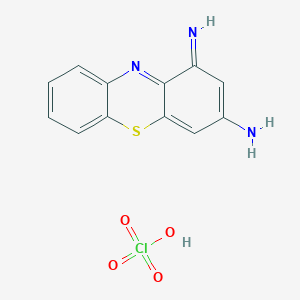
![Pentacyclo[7.3.1.14,12.02,7.06,11]tetradecan-1-amine](/img/structure/B14430158.png)
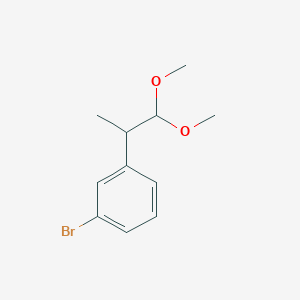

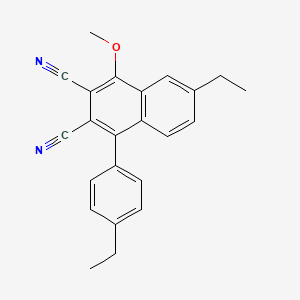
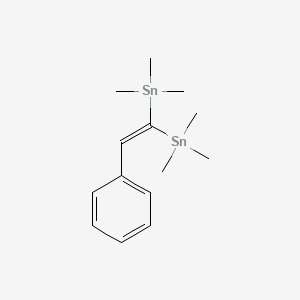

![1-[(2-Bromoprop-2-EN-1-YL)oxy]butane](/img/structure/B14430227.png)
